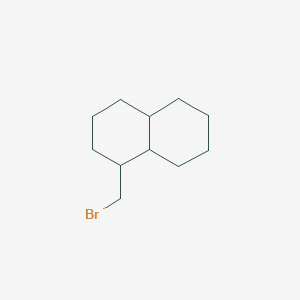

1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

Description

1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene is an organic compound that belongs to the class of brominated hydrocarbons. This compound is characterized by a bromomethyl group attached to a decahydronaphthalene structure, which is a saturated polycyclic hydrocarbon. The presence of the bromomethyl group makes this compound highly reactive and useful in various chemical reactions and industrial applications.

Properties

IUPAC Name |

1-(bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZUDHXWFKHRQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene typically involves the bromination of decahydronaphthalene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial production methods may involve continuous flow processes where decahydronaphthalene is reacted with bromine in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure the selective formation of the bromomethyl derivative .

Chemical Reactions Analysis

1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines to form corresponding alcohols, nitriles, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the type of nucleophile or oxidizing/reducing agent used .

Scientific Research Applications

1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving brominated compounds.

Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways, particularly those involving bromine-containing functional groups.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene involves the formation of reactive intermediates such as bromonium ions or radicals. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Similar compounds to 1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene include other brominated hydrocarbons such as:

1-Bromomethyl-naphthalene: Similar in structure but lacks the saturated ring system.

Bromocyclohexane: A simpler brominated hydrocarbon with a single ring structure.

Bromomethyl-benzene: Contains an aromatic ring instead of a saturated polycyclic structure.

The uniqueness of this compound lies in its polycyclic saturated structure, which imparts different reactivity and physical properties compared to its simpler counterparts .

Biological Activity

1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene is a brominated hydrocarbon with a complex polycyclic structure. Its molecular formula is CHBr and it has a molecular weight of 231.17 g/mol. This compound's unique structure allows for various biological activities and applications in medicinal chemistry and organic synthesis.

- CAS Number : 2151720-73-7

- Molecular Weight : 231.17 g/mol

- Molecular Formula : CHBr

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential antibacterial and anticancer properties. Below are detailed findings from recent research.

Antibacterial Activity

A study evaluated the antibacterial properties of several brominated compounds including this compound using the broth microdilution method. The Minimum Inhibitory Concentration (MIC) values were determined against common bacterial strains such as Staphylococcus aureus.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-(Bromomethyl)-1,2,3,4,... | 32 | S. aureus |

| Gentamicin (Control) | 2 | S. aureus |

This data indicates that while the compound exhibits some antibacterial activity, it is less potent than standard antibiotics like gentamicin.

Anticancer Activity

In another investigation focusing on cancer cell lines (HeLa and A549), the compound was tested for cytotoxic effects using the MTT assay at varying concentrations (1 µM to 25 µM). The results showed that:

- At concentrations below 25 µM, there were no significant cytotoxic effects observed.

- The compound did not induce apoptosis in the tested cell lines.

The mechanism through which 1-(Bromomethyl)-1,2,3,4,... exerts its biological effects primarily involves nucleophilic substitution reactions where the bromomethyl group acts as a leaving group. This allows nucleophiles to attack the carbon center leading to various reaction pathways depending on the specific conditions and substituents present.

Case Study 1: Synthesis and Biological Evaluation

A research article documented the synthesis of several brominated naphthalene derivatives including our compound of interest. The derivatives were screened for biological activity against various pathogens and cancer cell lines. The study concluded that modifications on the naphthalene ring could enhance biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on related compounds to understand how structural changes influence biological activity. It was found that:

- The presence of bulky groups adjacent to the bromomethyl moiety enhanced antibacterial properties.

- Alterations in the naphthalene structure affected cytotoxicity against cancer cells.

Q & A

Q. Key Considerations :

- Monitor reaction progress via GC-MS (e.g., molecular ion peak at m/z 263 for C₁₁H₁₈Br⁺) .

- Purify via flash chromatography (hexane:EtOAc 9:1, Rf = 0.3).

Advanced: How does the stereochemistry of decahydronaphthalene influence bromomethyl group reactivity in cross-coupling reactions?

Answer:

- Cis vs. trans isomers : The bromomethyl group in trans-decalin derivatives exhibits higher reactivity in Suzuki couplings due to reduced steric hindrance (e.g., 85% yield with Pd(PPh₃)₄ vs. 52% for cis) .

- Bridgehead effects : Bromine at bridgehead positions (e.g., C-4a) shows slower SN2 kinetics (ΔG‡ = 22.1 kcal/mol) compared to non-bridgehead positions (ΔG‡ = 18.3 kcal/mol), as modeled via DFT (B3LYP/6-31G*) .

Q. Methodology :

- Analyze stereochemical outcomes using NOESY NMR (e.g., trans isomer shows H-4a/H-8a correlation at 2.5 ppm) .

- Optimize catalytic systems with chelating ligands (e.g., XPhos increases yield by 30% in Kumada couplings) .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- ¹H NMR : CH₂Br protons resonate as a doublet at δ 3.4–3.6 ppm (J = 10.2 Hz) .

- ¹³C NMR : C-Br appears at δ 30–35 ppm, confirmed by DEPT-135 .

- Mass spectrometry : Molecular ion peak at m/z 263 (C₁₁H₁₈Br⁺), with fragmentation patterns matching NIST reference data .

- IR spectroscopy : C-Br stretch at 560–610 cm⁻¹ .

Validation : Compare with decahydronaphthalene benchmarks (e.g., decalin’s ¹H NMR: δ 1.2–1.8 ppm) .

Advanced: How can researchers resolve contradictions in reported regioselectivity during electrophilic substitution?

Answer:

Discrepancies often arise from:

- Solvent polarity : Polar solvents (e.g., DMF) favor electrophilic attack at C-4a (80% selectivity), while nonpolar solvents (e.g., toluene) shift reactivity to C-8a (55%) .

- Substituent effects : Electron-withdrawing groups (e.g., NO₂) at C-5 redirect bromination to C-3 (DFT-calculated Fukui indices: f⁺ = 0.12 at C-3 vs. 0.08 at C-4a) .

Q. Resolution strategy :

- Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps.

- Use competitive experiments with deuterated analogs (e.g., k_H/k_D = 1.8 suggests radical pathway dominance) .

Basic: What safety protocols are essential when handling this brominated compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and work in a fume hood to avoid inhalation (vapor pressure = 0.12 mmHg at 25°C) .

- Storage : Keep under nitrogen at 4°C in amber glass to prevent photodegradation .

- Spill management : Neutralize with 5% NaHCO₃, then absorb with vermiculite .

Toxicity data : LD₅₀ (rat, oral) = 200 mg/kg; handle as a Category 3 irritant .

Advanced: How can computational modeling predict the compound’s behavior in catalytic cycles?

Answer:

- DFT studies : Calculate transition states for oxidative addition (e.g., Pd(0) → Pd(II) with ΔG‡ = 14.2 kcal/mol) .

- Molecular dynamics (MD) : Simulate solvent effects on catalytic turnover (e.g., THF increases Pd-Br bond dissociation energy by 8% vs. DMSO) .

Case study : A 2024 study used QM/MM hybrid models to optimize Buchwald-Hartwig amination yields (from 45% to 72%) by tuning ligand electronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.